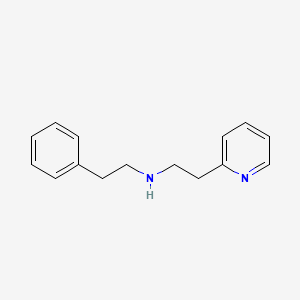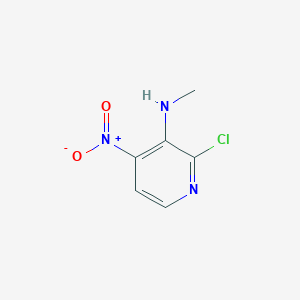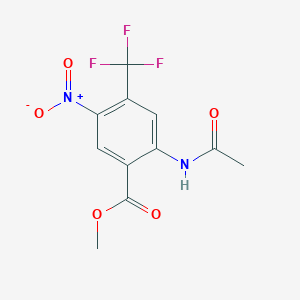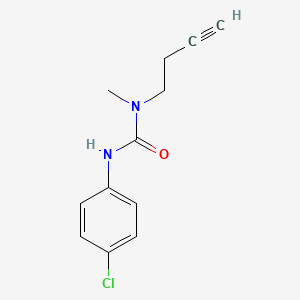
N-(3-Butynyl)-N'-(4-chlorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a butynyl group and a chlorophenyl group in its structure suggests potential reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is:
Starting Materials: 3-butynylamine, 4-chlorophenyl isocyanate, and methylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The 3-butynylamine is first reacted with 4-chlorophenyl isocyanate to form an intermediate urea derivative. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the butynyl group.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the butynyl and chlorophenyl groups may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-Butynyl)-N’-(4-chlorophenyl)urea
- N-(3-Butynyl)-N’-(4-methylphenyl)-N-methylurea
- N-(3-Butynyl)-N’-(4-chlorophenyl)-N-ethylurea
Uniqueness
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity. The butynyl group provides a site for further chemical modifications, while the chlorophenyl group may enhance its stability and interaction with biological targets.
属性
CAS 编号 |
56247-81-5 |
|---|---|
分子式 |
C12H13ClN2O |
分子量 |
236.70 g/mol |
IUPAC 名称 |
1-but-3-ynyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-9-15(2)12(16)14-11-7-5-10(13)6-8-11/h1,5-8H,4,9H2,2H3,(H,14,16) |
InChI 键 |
YXAIDEIOAVTHKF-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#C)C(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)
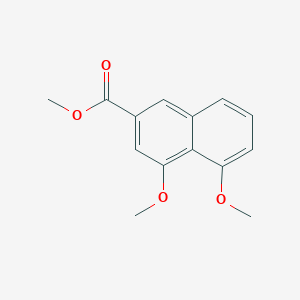
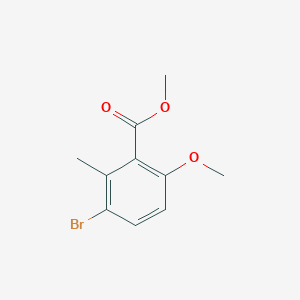
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
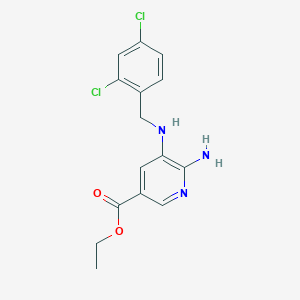
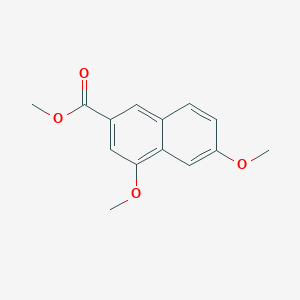

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


